molecular formula C48H64N7O9PSi B1436800 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite CAS No. 944138-03-8

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

Cat. No. B1436800
M. Wt: 942.1 g/mol
InChI Key: DGDYJRDKFZTURB-WUYIOLTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a synthetic molecule with the molecular formula C48H64N7O9PSi and a molecular weight of 942.12 g/mol . It is a white to off-white powder and is used in biochemical research .


Synthesis Analysis

The synthesis of 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite involves complex chemical reactions. The most convenient method to provide sequence-specific RNA oligonucleotides is a chemical synthesis on a solid support with RNA phosphoramidites and RNA CPG, analogous to DNA synthesis .


Molecular Structure Analysis

The molecular structure of 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is complex, with a large number of atoms and functional groups. The molecule contains a guanosine base, which is modified with acetyl, DMT, and TBDMS groups .


Physical And Chemical Properties Analysis

5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a white to off-white powder . It has a molecular weight of 942.12 g/mol .

Scientific Research Applications

Synthesis of Trinucleotide Building Blocks

Ruth Suchsland, Bettina Appel, and S. Müller (2018) developed two methodologies, both in solution and on a solid phase, to facilitate the synthesis of trinucleotide phosphoramidites, which are essential for the assembly of longer RNA and DNA sequences. This process employs 5'-O-dimethoxytrityl (DMT) and 3'-O-tert-butyldimethylsilyl (TBDMS) as orthogonal protecting groups, highlighting the utility of such chemical structures in nucleic acid synthesis (Suchsland, Appel, & Müller, 2018).

RNA Structure and Binding Study

E. Véliz, O. Stephens, and P. Beal (2001) reported on the synthesis of a 5'-DMT-2'-TBDMS-protected phosphoramidite of 6-trifluoromethylpurine ribonucleoside and its integration into RNA. This research suggests that modifications like these are valuable for studying RNA structure and interactions, particularly with RNA-modifying enzymes, demonstrating the chemical's role in advancing our understanding of RNA biology (Véliz, Stephens, & Beal, 2001).

Innovative Nucleobase Protection

L. Jud and R. Micura (2017) introduced an unconventional acid-labile nucleobase protection concept for guanosine phosphoramidites in RNA solid-phase synthesis. This new methodology, incorporating 2'-modified guanosine building blocks, is aligned with the utilization of 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite, underscoring the importance of protecting group strategies in the synthesis of RNA for various applications, including biological studies (Jud & Micura, 2017).

Safety And Hazards

The safety and hazards associated with 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite are not fully known. It is recommended to handle the compound with care and use appropriate safety measures .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYJRDKFZTURB-WUYIOLTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N7O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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